molecular formula C16H10N2S2 B185638 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 131841-89-9

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B185638
CAS No.: 131841-89-9
M. Wt: 294.4 g/mol
InChI Key: DNUHQJYNULOYOB-UHFFFAOYSA-N
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Description

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl, thiophene, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl, thiophene, and sulfanylidene groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-phenyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S2/c17-10-13-12(15-7-4-8-20-15)9-14(18-16(13)19)11-5-2-1-3-6-11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUHQJYNULOYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351530
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131841-89-9
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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